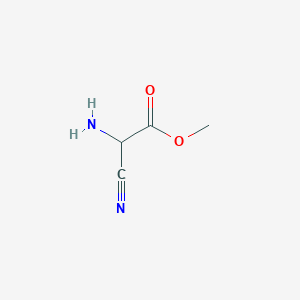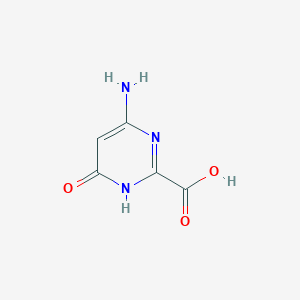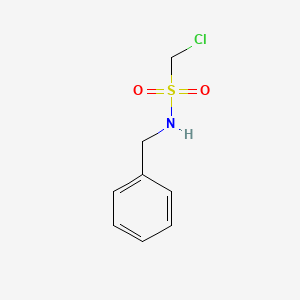
Methyl 2-amino-2-cyanoacetate
Overview
Description
“Methyl 2-amino-2-cyanoacetate” is a chemical compound with the molecular formula C4H6N2O2 . It is also known as "Acetic acid, aminocyano-, methyl ester" . This compound is used in research and development and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of cyanoacetamides like “Methyl 2-amino-2-cyanoacetate” can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-cyanoacetate” is represented by the linear formula NCCH2COOCH3 . Its molecular weight is 114.10300 . The exact mass of the compound is 114.04300 .Chemical Reactions Analysis
“Methyl 2-amino-2-cyanoacetate” undergoes various chemical reactions. For instance, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .Scientific Research Applications
Synthesis of Biologically Active Compounds
“Methyl 2-amino-2-cyanoacetate” is used in the formation of biologically active compounds . It is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “Methyl 2-amino-2-cyanoacetate” a versatile compound in chemical synthesis .
Synthesis of N-Cyanoacetamides
“Methyl 2-amino-2-cyanoacetate” can be used in the synthesis of N-cyanoacetamides . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Preparation of Heterocyclic Compounds
“Methyl 2-amino-2-cyanoacetate” is used in the preparation of various organic heterocycles . It is used to build various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .
Synthesis of Arylidenemalononitriles and (E)-α-Cyanocinnamic Esters
“Methyl 2-amino-2-cyanoacetate” undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .
Synthesis of 1,2,5-Tricarbonyl Compounds
“Methyl 2-amino-2-cyanoacetate” may be used in the synthesis of various 1,2,5-tricarbonyl compounds .
Safety and Hazards
“Methyl 2-amino-2-cyanoacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear personal protective equipment/face protection . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 2-amino-2-cyanoacetate is a key precursor in the synthesis of various biologically active compounds . It is extensively used as a reactant in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature affords the target N-substituted cyanoacetamide compounds . This compound’s interaction with its targets results in the formation of novel heterocyclic moieties .
Biochemical Pathways
Methyl 2-amino-2-cyanoacetate is involved in the cyanoacetylation of amines, which is a crucial step in the formation of biologically active compounds . This process affects various biochemical pathways, leading to the synthesis of diverse heterocyclic compounds .
Result of Action
The result of Methyl 2-amino-2-cyanoacetate’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade . They are considered potential candidates for the development of better chemotherapeutic agents .
Action Environment
The action of Methyl 2-amino-2-cyanoacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly affect the yield of the target compounds
properties
IUPAC Name |
methyl 2-amino-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)3(6)2-5/h3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVOLORCOVKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576489 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52486-70-1 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)











